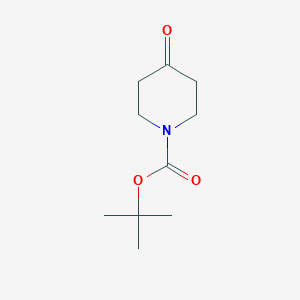
1,2-Dioleoyl-3-linoleoyl-rac-glycerol
概要
説明
Synthesis Analysis
The synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) involves a radiosynthetic procedure starting from 1,2-dioleoyl-sn-glycerol, followed by a series of reactions including oxidation, reduction, conversion to a phosphocholine derivative, and a final transphosphatidylation reaction using glycerol and cabbage phospholipase D (Schmitt, Amidon, Wykle, & Waite, 1995).
Molecular Structure Analysis
The molecular structure of TAGs, including 1,2-dioleoyl-3-linoleoyl-rac-glycerol, is crucial in determining their polymorphic forms, crystallization behavior, and phase transitions. These structures are analyzed using techniques like differential scanning calorimetry, Raman spectroscopy, and X-ray diffraction to identify polymorphic forms and study their transformation kinetics (Bayés‐García, Calvet, Cuevas-Diarte, Ueno, & Sato, 2013; 2016).
Chemical Reactions and Properties
Chemical reactions involving 1,2-dioleoyl-3-linoleoyl-rac-glycerol are influenced by its unique structure, leading to specific behavior during enzymatic interesterification, synthesis, and other chemical transformations. These reactions are pivotal in creating structured TAGs for various applications, demonstrating the compound's versatility and functional properties (Wang, Jiang, Xu, Miu, Jin, & Wang, 2020).
Physical Properties Analysis
The physical properties of 1,2-dioleoyl-3-linoleoyl-rac-glycerol, such as melting behavior and crystallization kinetics, are extensively studied to understand its behavior in different environments and applications. These properties are affected by the compound's polymorphic forms and molecular interactions, impacting its functionality in food and other industries (Mohanan, Darling, Bouzidi, & Narine, 2015).
科学的研究の応用
Radiosynthetic Application : A study by Schmitt et al. (1995) developed a novel radiosynthetic procedure for 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol), providing insights into the chemical behavior of primary alcohol in diglycerides (Schmitt, Amidon, Wykle, & Waite, 1995).
Model Membrane Studies : Research by Sorokoumova et al. (1983) found that 1,2-diacylglycerols can induce curved regions and intramembrane particle formation in model membranes, suggesting a role in membrane fluidity and lipid metabolism (Sorokoumova, Vasilenko, Shvets, Selishcheva, & Boroviagin, 1983).
Surfactant Properties : A study by Notter et al. (1980) demonstrated that adding 1,2-dioeoyl-sn-glycero-3-phosphocholine or cholesterol to rac-1,2-dipalmitoyl-glycero-3-phosphocholine films improves their surface reentry and respreading properties, especially at 37 degrees Celsius (Notter, Tabak, & Mavis, 1980).
Pharmaceutical Formulations : Jandacek et al. (1987) found that 1,3-dioctanoyl triglycerides with long-chain fatty acids in the 2 position are rapidly hydrolyzed and efficiently absorbed, supporting their potential use in pharmaceutical formulations (Jandacek, Whiteside, Holcombe, Volpenhein, & Taulbee, 1987).
Nutritional Studies : Weber (1985) explored the metabolism and nutritional effects of rac-1-O-[1'-14C]dodecylglycerol, finding that it rapidly enters organs and tissues without metabolic or nutritional changes after removal from the diet (Weber, 1985).
Safety And Hazards
The specific safety and hazards information for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is not provided in the search results. However, it is noted that this product is not for human or veterinary use2. For detailed safety information, it is recommended to refer to the product’s Safety Data Sheet (SDS).
将来の方向性
The future directions for the research and application of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol are not explicitly mentioned in the search results. However, given its presence in various seed and vegetable oils, it may have potential applications in food science and nutrition, as well as in the cosmetic and pharmaceutical industries2.
Please note that this information is based on the available search results and for a more detailed and accurate analysis, consulting specialized resources or experts in the field is recommended.
特性
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMWOTXEVWLTTO-KTKRTRQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dioleoyl-3-linolein | |
CAS RN |
2190-20-7 | |
| Record name | 1,2-Dioleoyl-3-linolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIOLEOYL-3-LINOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



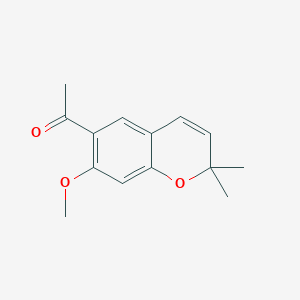
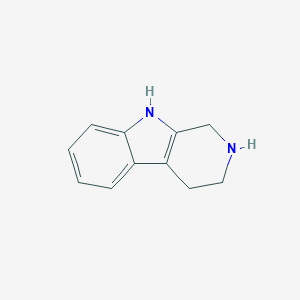
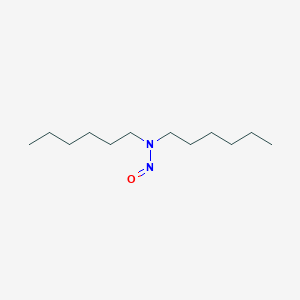
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)



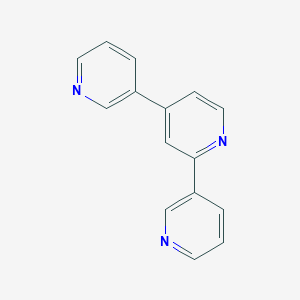
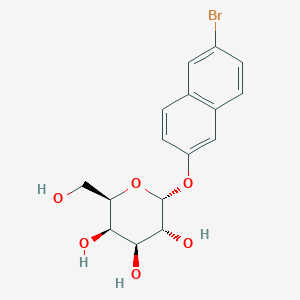

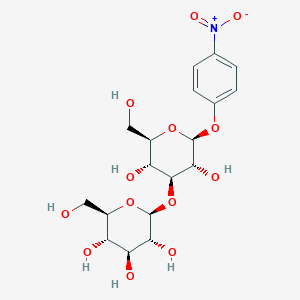
![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)
